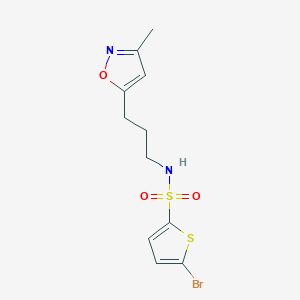

5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

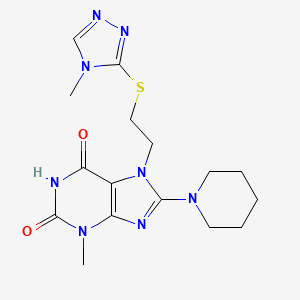

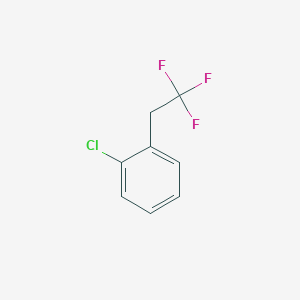

The compound “5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” contains several functional groups including a bromine atom, an isoxazole ring, a thiophene ring, and a sulfonamide group. Isoxazole and thiophene are both five-membered heterocyclic compounds, which are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the isoxazole and thiophene rings would introduce rigidity into the structure, while the bromine atom and sulfonamide group could participate in various intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom could be displaced in a nucleophilic substitution reaction, while the isoxazole and thiophene rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the isoxazole and thiophene rings could increase its stability and rigidity .科学的研究の応用

Chemical Synthesis and Catalysis

A novel N-bromo sulfonamide reagent has been developed to catalyze the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology highlights the use of non-toxic materials, offering high yields and short reaction times, demonstrating the compound's role in facilitating efficient chemical synthesis (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Drug Metabolism

LY451395, a biaryl-bis-sulfonamide, serves as a potent potentiator of the AMPA receptors and is extensively metabolized in preclinical species. The metabolite structures, proposed exclusively by mass spectrometric analysis, highlight the compound's significance in drug metabolism studies. This research underscores the compound's potential in the development of treatments targeting the central nervous system (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Anticonvulsant Activities

A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant anticonvulsant activity against MES and scPTZ animal models. This finding indicates the compound's potential application in the development of new anticonvulsant drugs, with certain derivatives displaying promising activity as leads for further investigation (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Antimicrobial and Antitumor Applications

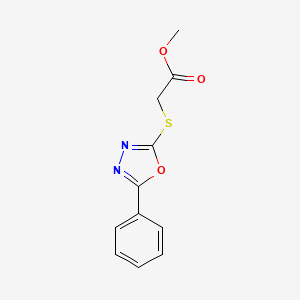

Novel thiophene derivatives containing sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds showed higher cytotoxic activities than the standard drug doxorubicin, suggesting the compound's utility in developing potential anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

作用機序

Mode of Action

Compounds with similar structures, such as oxazole derivatives, have been reported to exhibit a wide range of biological activities . The specific interactions between this compound and its targets, as well as the resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The specific effects of this compound would need to be determined through further experimental studies.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGELGSDBMMKWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)

![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)

![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889016.png)